3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
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Overview
Description
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[D]isoxazole ring and a dioxaborolane group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester typically involves the formation of the benzo[D]isoxazole ring followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable benzo[D]isoxazole precursor with a dioxaborolane reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, while the benzo[D]isoxazole ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane group but has a different aromatic ring structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound contains the dioxaborolane group but lacks the benzo[D]isoxazole ring.
Uniqueness
The uniqueness of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester lies in its combination of the benzo[D]isoxazole ring and the dioxaborolane group. This unique structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS No. 2377610-21-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and has been widely studied for its role in medicinal chemistry. The structure can be represented as follows:
- Linear Formula : C₁₃H₁₇BN₂O₃
- Molecular Weight : 249.1 g/mol
The biological activity of this compound is largely attributed to its interaction with various biomolecules. The boronic acid group allows it to interact with serine residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of proteasome inhibition, which is crucial for cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. A notable study demonstrated that compounds similar to this compound exhibited IC₅₀ values in the nanomolar range against various cancer cell lines.
Compound | Cell Line | IC₅₀ (nM) | Mechanism |
---|---|---|---|
Compound A | U266 (Multiple Myeloma) | 4.60 | Proteasome Inhibition |
Compound B | HL-60 (Leukemia) | 6.74 | Apoptosis Induction |
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit β-lactamases makes them promising candidates for combating antibiotic resistance. In vitro studies have shown that certain derivatives can effectively inhibit resistant bacterial strains.
Compound | Bacterial Strain | Ki (µM) |
---|---|---|
Compound C | E. coli (AmpC) | 0.004 |
Compound D | K. pneumoniae | 0.008 |
Case Studies
-
Proteasome Inhibition Study :
A study focused on the proteasome inhibitory activity of boronic acid derivatives found that this compound showed significant inhibition of the proteasome, leading to apoptosis in cancer cells. -
Antibacterial Efficacy :
Another investigation assessed the antibacterial efficacy of various boronic acids against resistant strains and found that those with a similar structure to our compound displayed promising results, suggesting a potential role in antibiotic development.
Structure-Activity Relationship (SAR)
Research into the SAR of boronic acid derivatives has revealed that modifications at specific positions significantly influence biological activity. For example, substituents on the isoxazole ring can enhance binding affinity and selectivity towards target enzymes.
Toxicity Studies
Toxicity evaluations using human cell lines have shown varying degrees of cytotoxicity across different derivatives of isoxazoles and boronic acids. Notably, some compounds exhibited IC₅₀ values ranging from 86 to 755 μM against HL-60 cells, indicating a need for further optimization to reduce toxicity while maintaining efficacy.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLHDYAXBZFRPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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